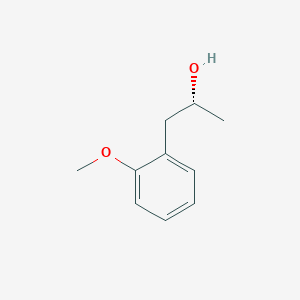

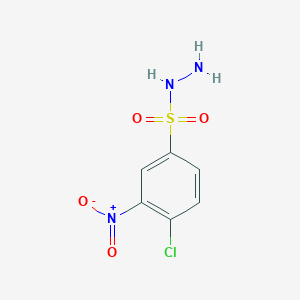

![molecular formula C19H14F2N2O4 B2373790 4-{[3-(4-ethylphenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}-N-(3-methoxypropyl)piperazine-1-carboxamide CAS No. 1359390-90-1](/img/structure/B2373790.png)

4-{[3-(4-ethylphenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}-N-(3-methoxypropyl)piperazine-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “4-{[3-(4-ethylphenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}-N-(3-methoxypropyl)piperazine-1-carboxamide” is a complex organic molecule that contains several functional groups and rings . It includes an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in many pharmaceutical drugs .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The imidazole ring, in particular, can exist in two tautomeric forms due to the presence of a positive charge on either of the two nitrogen atoms .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The imidazole ring is known to participate in a variety of reactions, including nucleophilic substitutions and condensations .

Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The physical and chemical properties of the specific compound would depend on the other functional groups present in the molecule.

科学的研究の応用

Antimycobacterial Activity

- Novel imidazo[1,2-a]pyridine-3-carboxamides (IPAs) have been designed and synthesized, showing considerable activity against drug-sensitive and resistant MTB strains. These compounds, including modifications to the piperazine moiety, indicate a promising direction for antimycobacterial research (Lv et al., 2017).

Anti-Inflammatory and Analgesic Agents

- Research into benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone revealed these compounds as potential anti-inflammatory and analgesic agents. They showed high inhibitory activity on COX-2 selectivity, indicating their significance in developing new therapeutic agents (Abu‐Hashem et al., 2020).

Antisecretory and Cytoprotective Antiulcer Agents

- The synthesis of new imidazo[1,2-a]pyridines as potential antisecretory and cytoprotective antiulcer agents has been explored. While these compounds did not show significant antisecretory activity, several demonstrated good cytoprotective properties (Starrett et al., 1989).

Antimicrobial Activity

- Piperazine derivatives have been synthesized and evaluated for their antimicrobial activity. These studies contribute to the development of new antimicrobial agents, emphasizing the relevance of piperazine modifications in enhancing biological activity (Fandaklı et al., 2012).

Anticancer Activity

- Piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives have been synthesized and evaluated for their anticancer activity, highlighting the potential of piperazine modifications in cancer treatment (Kumar et al., 2013).

G Protein-Biased Dopaminergics

- The incorporation of a pyrazolo[1,5-a]pyridine heterocyclic appendage into the arylpiperazine core led to high-affinity dopamine receptor partial agonists. These compounds, favoring activation of G proteins over β-arrestin recruitment, indicate a novel approach to designing G protein-biased partial agonists for therapeutic applications (Möller et al., 2017).

Antituberculosis GyrB Inhibitors

- Thiazole-aminopiperidine hybrid analogues were designed as novel Mycobacterium tuberculosis GyrB inhibitors, showcasing a strategic approach to antituberculosis drug development through molecular hybridization (Jeankumar et al., 2013).

作用機序

The mechanism of action of this compound would depend on its specific biological target. Many imidazole-containing compounds are known to have diverse biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

将来の方向性

The future directions for research on this compound would likely involve further exploration of its potential biological activities and therapeutic uses. Given the wide range of activities associated with imidazole-containing compounds, this could include areas such as antimicrobial therapy, cancer treatment, and more .

特性

IUPAC Name |

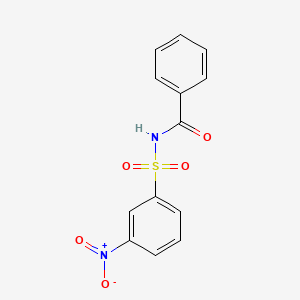

methyl 6-fluoro-4-[2-(2-fluoroanilino)-2-oxoethoxy]quinoline-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F2N2O4/c1-26-19(25)16-9-17(12-8-11(20)6-7-14(12)22-16)27-10-18(24)23-15-5-3-2-4-13(15)21/h2-9H,10H2,1H3,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTXNBOBLLSTDKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC2=C(C=C(C=C2)F)C(=C1)OCC(=O)NC3=CC=CC=C3F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F2N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2373707.png)

![N-(3-methoxyphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2373708.png)

![2-amino-N-(2-methylpropyl)-1-(pyridin-2-ylmethylideneamino)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B2373710.png)

![N-[(1R*,4R*)-4-Aminocyclohexyl]picolinamide dihydrochloride](/img/structure/B2373717.png)

![3-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]quinoline-6-carbonitrile](/img/structure/B2373729.png)